molecular formula C4H5BrN2S B7965646 C-(5-Bromo-isothiazol-3-yl)-methylamine

C-(5-Bromo-isothiazol-3-yl)-methylamine

Cat. No.: B7965646
M. Wt: 193.07 g/mol
InChI Key: PXLALXUHRBYFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(5-Bromo-isothiazol-3-yl)-methylamine: is a chemical compound that features a bromine atom attached to an isothiazole ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-(5-Bromo-isothiazol-3-yl)-methylamine typically involves the bromination of isothiazole followed by the introduction of a methylamine group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: C-(5-Bromo-isothiazol-3-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

C-(5-Bromo-isothiazol-3-yl)-methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials. It may be used in the formulation of agrochemicals or as a component in polymer synthesis.

Mechanism of Action

The mechanism of action of C-(5-Bromo-isothiazol-3-yl)-methylamine involves its interaction with specific molecular targets. The bromine atom and isothiazole ring contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with nucleophilic residues.

Comparison with Similar Compounds

    5-Bromo-isothiazole: Lacks the methylamine group but shares the brominated isothiazole core.

    Isothiazole-3-methylamine: Similar structure but without the bromine atom.

    5-Chloro-isothiazol-3-yl-methylamine: Chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: C-(5-Bromo-isothiazol-3-yl)-methylamine is unique due to the presence of both the bromine atom and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-bromo-1,2-thiazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c5-4-1-3(2-6)7-8-4/h1H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLALXUHRBYFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.